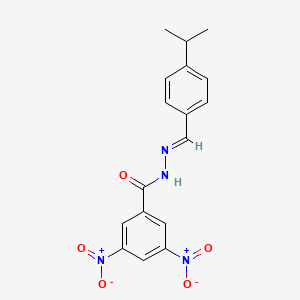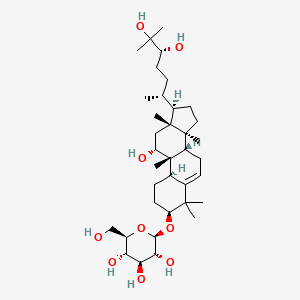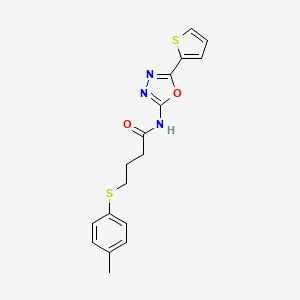
(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzohydrazide, which is a type of organic compound. It has a benzene ring, which is a cyclic structure of six carbon atoms, and a hydrazide group, which is a type of functional group characterized by the formula -CONHNH2 . The “E” in the name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, an isopropyl group attached to the benzene ring, and a hydrazide group. The “E” configuration indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis
Benzohydrazides can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrazones upon reaction with ketones or aldehydes, and undergo oxidation to form azo compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the isopropyl group, the nitro groups, and the hydrazide group .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Studies
Compounds with structural similarities to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide have been synthesized and characterized to understand their molecular structure and spectroscopic properties. For instance, the study by Karrouchi et al. (2021) focused on the synthesis and characterization of a related compound, exploring its structural details through spectroscopic methods. This research could provide foundational knowledge necessary for understanding the chemical behavior and potential applications of similar compounds in material science and molecular engineering (Karrouchi et al., 2021).
Antimicrobial and QSAR Studies
Research on benzylidene hydrazides has shown that these compounds exhibit antimicrobial properties. A study by Kumar et al. (2011) demonstrated the synthesis and in vitro antimicrobial activity of a series of benzylidene hydrazides, highlighting the importance of structural features for their biological activity. This suggests that this compound could potentially be explored for its antimicrobial properties, contributing to pharmaceutical research and the development of new antimicrobial agents (Kumar et al., 2011).
Larvicidal Activity
Compounds structurally related to this compound have been evaluated for their larvicidal activity against certain mosquito species, indicating potential applications in vector control and public health. The research by N. P et al. (2021) on novel arylhydrazones demonstrates this potential application, suggesting that exploring the larvicidal activity of similar compounds could be beneficial for controlling mosquito-borne diseases (N. P et al., 2021).
Corrosion Inhibition
Another potential application of related compounds is in corrosion inhibition. Al-amiery et al. (2013) synthesized a novel hydrazinecarbothioamide and demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research suggests that this compound could also be studied for its corrosion inhibitory properties, potentially contributing to the development of new materials with enhanced corrosion resistance (Al-amiery et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dinitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20(23)24)9-16(8-14)21(25)26/h3-11H,1-2H3,(H,19,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOQPIZEPLRGT-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)




![N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B2723380.png)
![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
